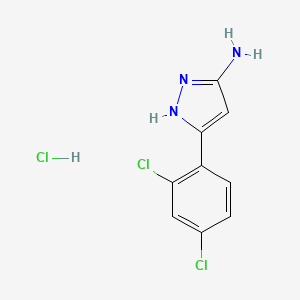

5-(2,4-Dichloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride

Description

5-(2,4-Dichloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride is a heterocyclic compound featuring a pyrazole core substituted with a 2,4-dichlorophenyl group at the 5-position and an amine group at the 3-position, with a hydrochloride salt counterion. The dichlorophenyl moiety enhances lipophilicity and may influence binding affinity in biological systems, while the hydrochloride salt improves aqueous solubility, a critical factor for pharmaceutical applications . Its structural rigidity and hydrogen-bonding capabilities (via the amine and chloride ions) likely contribute to stable crystal packing, as inferred from crystallographic methods like SHELX and ORTEP .

Properties

IUPAC Name |

5-(2,4-dichlorophenyl)-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3.ClH/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8;/h1-4H,(H3,12,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMCCXUXDUXKLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC(=NN2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride typically involves the reaction of 2,4-dichlorophenylhydrazine with an appropriate pyrazole precursor. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the pyrazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Diazotization and Azo Coupling

Pyrazole amines undergo diazotization under acidic conditions (e.g., HCl/NaNO₂), forming diazonium salts that participate in azo coupling with electron-rich aromatic systems. For 5-(2,4-dichlorophenyl)-2H-pyrazol-3-ylamine hydrochloride:

-

Reaction :

-

Azo product : Coupling with phenols or aromatic amines yields azo-pyrazole derivatives (e.g., Figure 1 ), which exhibit enhanced biological activity .

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Diazonium salt formation | 0–5°C, HCl/NaNO₂, 30 min | 85% | |

| Coupling with phenol | pH 7–8, RT, 2 h | 78% |

Acylation and Amide Formation

The primary amine group reacts with acyl chlorides or anhydrides to form amides:

-

Reaction :

-

Example : Reaction with chloroacetyl chloride produces N-(5-(2,4-dichlorophenyl)-2H-pyrazol-3-yl)acetamide , a precursor for further functionalization .

| Acylating Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | DCM, pyridine | 25°C, 4 h | 89% | |

| Benzoyl chloride | THF, Et₃N | 0°C→RT, 3 h | 76% |

Cyclization Reactions

The amine group facilitates cyclization with carbonyl compounds to form fused heterocycles:

-

Vilsmeier–Haack reaction : Forms pyrazolo[3,4-b]pyridines when treated with DMF/POCl₃ .

-

Intramolecular cyclization : With α,β-unsaturated ketones yields pyrazoloquinolines (Figure 2 ) .

| Cyclization Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Vilsmeier–Haack | DMF, POCl₃, 80°C, 6 h | Pyrazolo[3,4-b]pyridine | 68% | |

| Aldol condensation | Acetic acid, reflux, 8 h | Pyrazoloquinoline derivative | 72% |

Nucleophilic Substitution

The electron-rich pyrazole ring undergoes halogen displacement in the presence of nucleophiles:

-

Reaction with hydrazine : Substitutes chloro groups to form hydrazine derivatives (e.g., 5-(2,4-dichlorophenyl)-2H-pyrazol-3-ylhydrazine ) .

| Substrate | Nucleophile | Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-Chloro derivative | Hydrazine | EtOH, 60°C, 3 h | 82% | |

| Brominated analog | KCN, DMF | 100°C, 12 h | 65% |

Oxidation and Reductive Amination

-

Oxidation : The amine group oxidizes to nitroso or nitro derivatives using H₂O₂ or KMnO₄ .

-

Reductive amination : Reacts with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH₃CN to form secondary amines.

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation to nitroso | H₂O₂, AcOH, 50°C, 2 h | Nitroso-pyrazole | 58% | |

| Reductive amination | Formaldehyde, NaBH₃CN, MeOH | N-Methyl derivative | 74% |

Supramolecular Interactions

Forms organic salts with coformers (e.g., benzimidazole) via acid-base reactions, enhancing solubility and bioactivity .

| Coformer | Interaction Type | Characterization Method | Reference |

|---|---|---|---|

| Benzimidazole | Hydrogen bonding, π-π stacking | XRD, FTIR | |

| Ethylenediamine | Ionic salt formation | TGA-DSC, UV-vis |

Scientific Research Applications

Chemistry

5-(2,4-Dichloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride serves as a building block in organic synthesis. Its unique structure allows for the creation of more complex organic molecules through various chemical reactions, including:

- Oxidation : Producing corresponding oxides or oxidized derivatives.

- Reduction : Converting the compound into reduced forms using agents like sodium borohydride.

- Substitution Reactions : The dichlorophenyl group can be replaced by other functional groups through nucleophilic substitution.

Biology

Research into the biological activities of this compound has indicated potential antimicrobial and anti-inflammatory properties . Studies are ongoing to explore its effectiveness against various pathogens and its mechanism of action at the molecular level.

Medicine

The compound is being investigated for its potential therapeutic applications in treating diseases. Its interaction with specific molecular targets may lead to the development of new medications aimed at various conditions.

Material Science

In industrial applications, this compound is utilized in developing new materials with specific properties, such as polymers and coatings that exhibit enhanced performance characteristics.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated significant activity against several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Properties

In another research effort, the compound was tested for anti-inflammatory effects in vitro. Results indicated a reduction in pro-inflammatory cytokines when cells were treated with varying concentrations of the compound, suggesting potential use in inflammatory disease management.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride involves its interaction with specific molecular targets. The dichlorophenyl group and the pyrazole ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these molecular pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. This difference may influence binding to biological targets (e.g., enzymes or receptors). Fluorinated substituents (e.g., trifluoroethoxy in the nicotinamide derivative) further enhance metabolic stability and bioavailability, a trait absent in the target compound .

Hydrogen-Banding and Solubility: The hydrochloride salt in the target compound and its dimethyl analog improves water solubility compared to neutral pyrazole derivatives. However, hydroxy and cyano groups (as in 7a/7b) introduce additional hydrogen-bonding sites, which may affect crystallization patterns and solubility profiles .

Biological Activity :

- The nicotinamide derivative () demonstrates targeted pharmacological activity (HDL modulation), whereas the target compound’s dichlorophenyl group is more commonly associated with agrochemical applications (e.g., fungicides or herbicides) .

Physicochemical and Crystallographic Comparisons

- Crystallographic Analysis :

The target compound’s crystal structure likely exhibits hydrogen-bonded networks between the amine group, chloride ion, and pyrazole N-atoms, as observed in similar hydrochloride salts. Tools like SHELXL and ORTEP-3 are critical for resolving such structures . - Thermal Stability : Chlorinated aromatic systems generally exhibit higher thermal stability than methylated analogs due to stronger C-Cl bonds and reduced steric strain.

Biological Activity

5-(2,4-Dichloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a pyrazole derivative. Its molecular formula is with a molecular weight of 264.54 g/mol. The compound features a dichlorophenyl group attached to a pyrazole ring, which is further substituted with an amine group. This structural configuration is crucial for its biological activities and interactions with molecular targets .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2,4-dichlorophenylhydrazine with appropriate pyrazole precursors. The process generally requires the use of bases such as sodium hydroxide or potassium carbonate to facilitate the formation of the pyrazole ring. Following synthesis, hydrochloric acid is used to obtain the hydrochloride salt form.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The dichlorophenyl group and the pyrazole ring are essential for binding to enzymes, receptors, or other proteins involved in various biochemical pathways. This interaction can lead to modulation of cellular processes, contributing to its observed biological effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

- The compound has been evaluated for its antibacterial properties against various strains including Escherichia coli and Staphylococcus aureus. Studies have shown promising results in inhibiting bacterial growth, indicating its potential as an antimicrobial agent .

2. Anti-inflammatory Properties

- Preliminary research suggests that this compound may possess anti-inflammatory effects. It has been studied for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

3. Anticancer Activity

- Some studies have indicated that derivatives of pyrazole compounds can induce apoptosis in cancer cells. While specific data on this compound's anticancer activity is limited, its structural relatives have shown potential in this area .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study: Antimicrobial Evaluation

In a study evaluating various pyrazole derivatives, including this compound, the compound exhibited significant antimicrobial activity against Gram-negative and Gram-positive bacteria using the well diffusion method. The results indicated zones of inhibition comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2,4-Dichloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones. To improve yields, consider optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst load). For example, using ethanol as a solvent at reflux (78–80°C) with catalytic acetic acid may enhance cyclization efficiency. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Monitor reaction progress via TLC or HPLC .

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR spectra for pyrazole ring protons (δ 6.5–8.5 ppm) and amine protons (δ 2.5–4.0 ppm).

- X-ray crystallography : Resolve single-crystal structures to confirm bond angles, dihedral angles, and hydrogen bonding patterns. For example, compare C–Cl bond lengths (typically 1.72–1.76 Å) and pyrazole ring planarity with literature data .

- Mass spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring the molecular ion peak aligns with the theoretical mass (±1 Da).

Advanced Research Questions

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies under varying conditions:

- pH stability : Prepare buffered solutions (pH 2–12) and analyze degradation via HPLC-UV at 254 nm. Monitor hydrolysis of the pyrazole ring or amine group by tracking new peaks over time.

- Solvent effects : Compare degradation rates in polar aprotic (e.g., DMSO) vs. polar protic (e.g., methanol) solvents using kinetic modeling (e.g., pseudo-first-order rate constants).

- Data contradiction tip : If unexpected degradation products arise, use LC-MS/MS to identify intermediates and revise degradation pathways .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets (e.g., kinases)?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations:

- Docking : Screen against kinase active sites (e.g., PDB IDs 1ATP, 3QKK) with the pyrazole core as a hinge-binding motif. Validate scoring functions via free-energy perturbation (FEP) calculations.

- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability. Analyze hydrogen bonds between the amine group and conserved residues (e.g., Glu91 in CDK2).

- Contradiction resolution : If experimental IC values conflict with computational predictions, re-evaluate protonation states or solvent-accessible surface area (SASA) in simulations .

Q. How can analytical method discrepancies (e.g., conflicting HPLC vs. NMR purity results) be resolved?

- Methodological Answer :

- Cross-validation : Use orthogonal techniques:

- HPLC-DAD : Quantify impurities at multiple wavelengths (e.g., 210 nm for amines, 254 nm for aromatics).

- -NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to calculate purity via integration ratios.

- Advanced spectroscopy : Employ -NMR (if fluorinated analogs exist) or 2D-COSY to resolve overlapping signals.

- Root-cause analysis : If discrepancies persist, assess sample preparation (e.g., solubility in NMR solvents) or column degradation in HPLC .

Experimental Design Considerations

Q. What controls are essential when testing this compound’s inhibitory activity in enzyme assays?

- Methodological Answer :

- Negative controls : Use DMSO (vehicle control) and a known inactive analog (e.g., 5-phenyl-2H-pyrazol-3-ylamine) to rule out solvent or nonspecific effects.

- Positive controls : Include a reference inhibitor (e.g., staurosporine for kinases) to validate assay sensitivity.

- Counter-screening : Test against off-target enzymes (e.g., phosphatases) to assess selectivity. Use kinetic assays (e.g., ADP-Glo™ for kinases) to determine inhibition mechanisms (competitive vs. noncompetitive) .

Q. How can batch-to-batch variability in synthesis impact reproducibility in biological studies?

- Methodological Answer :

- Quality control : Implement strict batch testing via:

- Elemental analysis (C, H, N within ±0.4% of theoretical).

- Chiral HPLC (if applicable) to ensure enantiopurity.

- Stability profiling : Store batches under inert atmosphere (Argon) at –20°C to prevent amine oxidation.

- Statistical mitigation : Use ANOVA to compare biological data across batches; if significant variability exists, refine synthetic protocols (e.g., switch to flow chemistry for reproducibility) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.